Rivenprost - 256382-08-8

Rivenprost

Catalog Number: EVT-446834
CAS Number: 256382-08-8
Molecular Formula: C24H34O6S
Molecular Weight: 450.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rivenprost is a benzyl ether.
Rivenprost is under investigation in clinical trial NCT00296556 (Therapeutic Study of ONO-4819CD for Ulcerative Colitis).
Synthesis Analysis

The synthesis of Rivenprost involves several key steps that convert precursor compounds into the final product. While specific details about the synthesis route are not extensively documented in public literature, it generally follows established methodologies for synthesizing prostaglandin analogs.

  1. Starting Materials: The synthesis typically begins with readily available arachidonic acid derivatives.
  2. Chemical Modifications: Through a series of reactions, including acylation and sulfonamide formation, the structure is modified to enhance receptor selectivity and pharmacological properties.
  3. Prodrug Formation: The prodrug nature of Rivenprost implies that it undergoes metabolic conversion in vivo to release the active form that interacts with the EP4 receptor.

The precise reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity but are often proprietary to the manufacturers .

Molecular Structure Analysis

Rivenprost's molecular structure is characterized by its specific arrangement of atoms that allows it to function effectively as an EP4 receptor agonist.

  • Chemical Formula: The molecular formula includes various functional groups typical of prostaglandin analogs.
  • 3D Configuration: The compound's stereochemistry is crucial for its biological activity, as it must fit precisely into the receptor binding site.
  • Analytical Techniques: Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly used to confirm the molecular structure and purity of Rivenprost.
Chemical Reactions Analysis

Rivenprost undergoes several chemical reactions that are essential for its pharmacological activity:

  1. Receptor Interaction: Upon administration, Rivenprost is converted into its active form, which then binds to the EP4 receptor.
  2. Signal Transduction: This binding initiates a cascade of intracellular signaling events, primarily through G protein-coupled mechanisms, leading to various physiological responses such as vasodilation and modulation of immune cell activity.
  3. Metabolic Pathways: The compound may also participate in metabolic pathways involving conjugation with glucuronic acid or sulfate, which aids in its elimination from the body.

Understanding these reactions is vital for predicting the drug's behavior in biological systems and potential interactions with other medications .

Mechanism of Action

Rivenprost exerts its effects primarily through activation of the EP4 receptor subtype of prostaglandin E2.

  • G Protein Coupling: The EP4 receptor is coupled to Gs proteins, which stimulate adenylate cyclase activity, leading to increased levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates protein kinase A (PKA), resulting in downstream effects such as smooth muscle relaxation and inhibition of pro-inflammatory cytokine production.
  • Physiological Effects: Activation of EP4 has been associated with various beneficial effects in inflammatory diseases, including analgesia and immunosuppression.

Research has shown that Rivenprost can enhance these pathways without significantly affecting other prostaglandin receptors, making it a targeted therapeutic option .

Physical and Chemical Properties Analysis

Rivenprost exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300-400 g/mol (exact value depends on specific structural features).
  • Solubility: Typically soluble in organic solvents; solubility in water may vary based on formulation.
  • Stability: Stability under physiological conditions is crucial for its effectiveness; studies indicate that Rivenprost maintains stability until metabolic conversion occurs.

These properties are essential for determining appropriate dosing regimens and administration routes .

Applications

Rivenprost has several promising applications in scientific research and clinical settings:

  1. Anti-inflammatory Therapy: Its ability to selectively activate EP4 makes it a candidate for treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.
  2. Pain Management: By modulating pain pathways through EP4 activation, Rivenprost may serve as an effective analgesic agent.
  3. Immunomodulation: Research suggests potential use in conditions requiring immune suppression or modulation, such as autoimmune diseases or transplant rejection.

Ongoing studies aim to further elucidate its pharmacological profile and broaden its therapeutic applications .

Molecular Characterization of Rivenprost

Chemical Structure and Stereochemical Properties

Rivenprost (C₂₄H₃₄O₆S), also known by its synonyms ONO-4819 and ONO-AE1-734, is a synthetic prostaglandin E₂ (PGE₂) analog with a molecular weight of 450.59 g/mol and the CAS registry number 256382-08-8 [1] [6] [8]. The compound features a complex molecular architecture characterized by a cyclopentane ring core, an unsaturated side chain with two hydroxyl groups, a methoxymethyl-substituted phenyl ring, and a sulfanyl-butanoate ester moiety [2] [8]. The structural complexity is further defined by four defined stereocenters and one double bond with specific stereochemistry, designated as (1R,2R,3R) for the cyclopentane ring stereocenters and (1E,3S) for the alkenyl side chain [8]. This stereochemical precision is critical for its biological activity, as the specific spatial arrangement enables optimal interaction with the EP4 receptor binding pocket [5].

The IUPAC name of Rivenprost is methyl 4-({2-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]but-1-en-1-yl]-5-oxocyclopentyl]ethyl}sulfanyl)butanoate, reflecting its intricate functional group arrangement and stereochemical features [6] [8]. The molecule exists as a colorless to light yellow liquid at room temperature under standardized conditions [2]. Computational analysis of its structure reveals significant conformational flexibility in the sulfanylalkyl chain and methoxymethylphenyl moiety, which may contribute to its receptor binding kinetics [5].

Table 1: Key Structural Features of Rivenprost

Structural FeatureChemical DescriptionBiological Significance
Cyclopentane ring3-Hydroxy-5-oxo configuration with (1R,2R,3R) stereochemistryCore prostaglandin structure mimicking natural PGE₂
Alkenyl side chain(1E,3S)-3-hydroxy configurationEssential for EP4 receptor recognition and activation
Aromatic moiety3-(Methoxymethyl)phenyl groupEnhances receptor selectivity and metabolic stability
Sulfanyl linkage-S-CH₂-CH₂- bridge to ester groupModulates physicochemical properties and binding kinetics
Terminal esterMethyl butanoateInfluences membrane permeability and bioavailability

Synthesis Pathways and Derivatives

The synthetic route to Rivenprost follows a stereoselective strategy characteristic of prostaglandin analog production, though specific industrial synthesis details remain proprietary [1] [5]. Based on its structural complexity, the synthesis likely employs a Corey-lactone intermediate approach, a standard methodology for prostaglandin synthesis that ensures precise stereochemical control of the cyclopentane ring [5]. The synthesis would require multiple stereocontrolled steps, including: (1) enzymatic or chemical resolution to establish the correct ring stereochemistry; (2) Wittig or Horner-Wadsworth-Emmons reaction for introduction of the (E)-enone side chain; (3) catalytic asymmetric reduction to establish the (3S)-hydroxyl group; and (4) copper-mediated coupling for introduction of the methoxymethylphenyl moiety [5]. The sulfanylbutanoate side chain is typically introduced through nucleophilic displacement of an appropriate leaving group in the final stages of synthesis [8].

Medicinal chemistry efforts have explored structural analogs to optimize receptor selectivity and pharmacokinetic properties [2] [5]. Among notable derivatives is L902688, a structural analog with similar EP4 affinity but divergent G-protein coupling bias. While Rivenprost demonstrates strong Gs-biased signaling (β-value difference >1-2 compared to L902688), the latter exhibits preferential Gi coupling despite similar receptor binding affinity [5]. This divergence highlights how subtle structural modifications, particularly in the ω-chain region (the sulfanylbutanoate portion) and cyclopentane ring substituents, can dramatically influence receptor conformation and downstream signaling without affecting binding affinity [5]. Computational modeling based on cryo-EM structures of EP4 receptor complexes has revealed that variations in the orientation of the ω-chain within the ligand-binding pocket directly influence TM6 and TM7 conformational states, thereby dictating Gs versus Gi coupling selectivity [5].

Physicochemical Properties

Rivenprost exhibits limited water solubility, necessitating formulation in organic solvents for research applications. Commercial preparations are typically provided as solutions in methyl acetate at standardized concentrations of 2.22 mM (equivalent to 1 mg/mL) [2] [3]. The compound's lipophilicity (predicted logP ≈ 2.61) facilitates membrane permeability but may complicate aqueous formulation development [6]. Stability studies indicate that Rivenprost solutions require storage at -20°C with an estimated shelf life of two years under these conditions, reflecting sensitivity to thermal degradation and potential hydrolysis of the ester functionalities [2] [6].

The compound's bioavailability is influenced by multiple physicochemical factors, including moderate plasma protein binding (exact percentage uncharacterized) and susceptibility to first-pass metabolism [6]. The presence of ester groups and hydroxyl moieties creates potential sites for enzymatic modification, while the thioether linkage may offer some metabolic stability compared to oxygen analogs [6]. Bioavailability studies in rat models demonstrate sufficient systemic exposure following subcutaneous (s.c.) and intraperitoneal (i.p.) administration to elicit pharmacological effects at low doses (0.2 mg/kg i.p. and 10 μg/kg s.c.) [2]. This suggests effective tissue distribution despite the compound's relatively high molecular weight (450.59 Da), which approaches the upper limit typically associated with good oral bioavailability [6].

Table 2: Physicochemical and Formulation Properties of Rivenprost

PropertyValue/DescriptionMethod/Comment
Molecular formulaC₂₄H₃₄O₆SConfirmed by mass spectrometry
Molecular weight450.59 g/molMonoistopic mass: 450.207610 Da
AppearanceColorless to light yellow liquidVisual inspection at room temperature
SolubilitySoluble in methyl acetate; low water solubilitySupplied as 2.22 mM solution in methyl acetate
Storage conditions-20°C (solution)Stable for approximately 2 years
Predicted logP2.61 (Chemaxon)Indicates moderate lipophilicity
Hydrogen bond donors2Hydroxyl groups
Hydrogen bond acceptors5Carbonyl, ether, and ester oxygens

Pharmacokinetic Profiling

In vivo pharmacokinetic studies, primarily conducted in rat models, reveal that Rivenprost demonstrates dose-dependent pharmacologic activity at low microgram-per-kilogram doses [2] [5]. Following subcutaneous administration (10 μg/kg twice daily), the compound exhibits sustained biological activity sufficient to increase bone formation parameters in Sprague-Dawley rats over a 5-week treatment period [2]. This prolonged activity suggests either favorable absorption kinetics or resistance to immediate enzymatic degradation at the administration site. Intraperitoneal administration (0.2 mg/kg single dose) effectively attenuates galactosamine/lipopolysaccharide (GalN/LPS)-induced liver injury in Wistar rats, demonstrating efficient systemic distribution and hepatic exposure [2] [6].

The compound's distribution profile includes significant penetration into bone tissue, evidenced by increased osteoblast number and bone formation rate in treated animals [2]. Its molecular characteristics—moderate lipophilicity combined with hydrogen-bonding capacity—likely facilitate tissue penetration while preventing excessively rapid renal clearance [6]. Metabolism involves hydrolysis of the methyl ester group, potentially through carboxylesterases, and oxidation of the thioether linkage, though specific metabolic pathways remain incompletely characterized [6]. The hydroxyl groups may undergo phase II conjugation (glucuronidation or sulfation), contributing to its elimination profile [6].

Tissue-specific effects observed in pharmacological studies provide indirect evidence of distribution patterns. The hepatoprotective efficacy observed following intraperitoneal administration suggests significant hepatic exposure [2] [6]. Simultaneously, its osteogenic effects following subcutaneous administration indicate adequate bone tissue penetration [2]. Renal excretion appears significant based on its therapeutic effects in acute kidney injury models, where it reduces serum creatinine (SCR) and blood urea nitrogen (BUN) levels through EP4 receptor activation in renal tissues [5] [6]. The exact elimination half-life and clearance mechanisms require further characterization, though its biological effects suggest a pharmacokinetic profile suitable for twice-daily dosing in preclinical models [2] [5].

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of Rivenprost

ParameterValue/ObservationModel System
Effective s.c. dose10 μg/kg twice dailySprague-Dawley rats (osteogenic effects)
Effective i.p. dose0.2 mg/kg single doseWistar rats (hepatoprotection)
Onset of action<1 week (angiogenic effects)Human dental pulp culture
Tissue distributionBone, liver, kidneyConfirmed by pharmacological effects
Receptor binding affinity (Ki)0.7 nM for EP4In vitro receptor binding assays
Signaling biasGs-biased EP4 agonistβ-value difference >1-2 vs. Gi-biased agonists
Therapeutic indicesRenoprotection, hepatoprotection, osteogenesisMultiple preclinical models

Properties

CAS Number

256382-08-8

Product Name

Rivenprost

IUPAC Name

methyl 4-[2-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]but-1-enyl]-5-oxocyclopentyl]ethylsulfanyl]butanoate

Molecular Formula

C24H34O6S

Molecular Weight

450.6 g/mol

InChI

InChI=1S/C24H34O6S/c1-29-16-18-6-3-5-17(13-18)14-19(25)8-9-20-21(23(27)15-22(20)26)10-12-31-11-4-7-24(28)30-2/h3,5-6,8-9,13,19-22,25-26H,4,7,10-12,14-16H2,1-2H3/b9-8+/t19-,20-,21-,22-/m1/s1

InChI Key

FBQUXLIJKPWCAO-AZIFJQEOSA-N

SMILES

COCC1=CC=CC(=C1)CC(C=CC2C(CC(=O)C2CCSCCCC(=O)OC)O)O

Synonyms

AE1 734
AE1-734
methyl 7-((1R,2R,3R)-3-hydroxy-2-((E)-(3S)-3-hydroxy-4-(m-methoxymethylphenyl)-1-butenyl)-5-oxocyclopentyl)-5-thiaheptanoate
ONO-4819
ONO-AE1-734
ONO4819

Canonical SMILES

COCC1=CC=CC(=C1)CC(C=CC2C(CC(=O)C2CCSCCCC(=O)OC)O)O

Isomeric SMILES

COCC1=CC=CC(=C1)C[C@@H](/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCSCCCC(=O)OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.